2,2,4-Trimethyl-1-[(pyridin-2-ylthio)acetyl]-1,2-dihydroquinoline
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Overview
Description
2,2,4-Trimethyl-1-[(pyridin-2-ylthio)acetyl]-1,2-dihydroquinoline is a complex organic compound that belongs to the class of heterocyclic compounds It features a quinoline core substituted with a pyridin-2-ylthioacetyl group and three methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-Trimethyl-1-[(pyridin-2-ylthio)acetyl]-1,2-dihydroquinoline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Pyridin-2-ylthioacetyl Group: This step involves the reaction of the quinoline derivative with pyridine-2-thiol and an appropriate acylating agent under controlled conditions.
Methylation: The final step involves the methylation of the quinoline core to introduce the three methyl groups at the 2, 2, and 4 positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,2,4-Trimethyl-1-[(pyridin-2-ylthio)acetyl]-1,2-dihydroquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the quinoline core.
Reduction: Reduced forms of the quinoline or pyridine rings.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
2,2,4-Trimethyl-1-[(pyridin-2-ylthio)acetyl]-1,2-dihydroquinoline has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological targets.
Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used in research to understand its interactions with enzymes and receptors, which can lead to the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 2,2,4-Trimethyl-1-[(pyridin-2-ylthio)acetyl]-1,2-dihydroquinoline involves its interaction with specific molecular targets. The pyridin-2-ylthioacetyl group can form strong interactions with metal ions and proteins, influencing various biochemical pathways. The compound can inhibit enzyme activity or modulate receptor functions, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
2,2,4-Trimethyl-1,2-dihydroquinoline: Lacks the pyridin-2-ylthioacetyl group, making it less versatile in biological applications.
Pyridin-2-ylthioacetyl derivatives: Compounds with similar functional groups but different core structures.
Uniqueness
2,2,4-Trimethyl-1-[(pyridin-2-ylthio)acetyl]-1,2-dihydroquinoline is unique due to the combination of the quinoline core and the pyridin-2-ylthioacetyl group. This combination enhances its ability to interact with a wide range of biological targets and makes it a valuable compound for various research applications.
Properties
IUPAC Name |
2-pyridin-2-ylsulfanyl-1-(2,2,4-trimethylquinolin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2OS/c1-14-12-19(2,3)21(16-9-5-4-8-15(14)16)18(22)13-23-17-10-6-7-11-20-17/h4-12H,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BICPPYQFPXAICN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(N(C2=CC=CC=C12)C(=O)CSC3=CC=CC=N3)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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